molecular formula C16H24Cl3N3O B13825626 5-Chloro-1-ethyl-2-methyl-3-(2-morpholinoethyl)benzimidazolium chloride monohydrochloride CAS No. 32915-77-8

5-Chloro-1-ethyl-2-methyl-3-(2-morpholinoethyl)benzimidazolium chloride monohydrochloride

Cat. No.: B13825626
CAS No.: 32915-77-8
M. Wt: 380.7 g/mol
InChI Key: JUEFYBNIGJLDAX-UHFFFAOYSA-M
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Description

5-Chloro-1-ethyl-2-methyl-3-(2-morpholinoethyl)benzimidazolium chloride monohydrochloride is a benzimidazolium-based salt characterized by a chloro-substituted benzimidazole core, ethyl and methyl substituents at the 1- and 2-positions, and a morpholinoethyl side chain at the 3-position. The monohydrochloride form enhances its solubility and stability, making it suitable for applications in coordination chemistry and materials science.

Properties

CAS No.

32915-77-8

Molecular Formula

C16H24Cl3N3O

Molecular Weight

380.7 g/mol

IUPAC Name

4-[2-(6-chloro-3-ethyl-2-methylbenzimidazol-3-ium-1-yl)ethyl]morpholine;chloride;hydrochloride

InChI

InChI=1S/C16H23ClN3O.2ClH/c1-3-19-13(2)20(7-6-18-8-10-21-11-9-18)16-12-14(17)4-5-15(16)19;;/h4-5,12H,3,6-11H2,1-2H3;2*1H/q+1;;/p-1

InChI Key

JUEFYBNIGJLDAX-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(N(C2=C1C=CC(=C2)Cl)CCN3CCOCC3)C.Cl.[Cl-]

Origin of Product

United States

Preparation Methods

The synthesis of 5-Chloro-1-ethyl-2-methyl-3-(2-morpholinoethyl)benzimidazolium chloride monohydrochloride involves several steps. The synthetic route generally includes the following steps:

    Formation of the benzimidazole core: This is achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative.

    Introduction of the chloro, ethyl, and methyl groups: These groups are introduced through alkylation reactions using suitable alkyl halides.

    Attachment of the morpholinoethyl group: This step involves the reaction of the benzimidazole derivative with 2-chloroethylmorpholine under basic conditions.

    Formation of the chloride salt: The final step involves the reaction of the product with hydrochloric acid to form the monohydrochloride salt.

Industrial production methods typically involve optimizing these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

5-Chloro-1-ethyl-2-methyl-3-(2-morpholinoethyl)benzimidazolium chloride monohydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include alkyl halides, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Chloro-1-ethyl-2-methyl-3-(2-morpholinoethyl)benzimidazolium chloride monohydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-1-ethyl-2-methyl-3-(2-morpholinoethyl)benzimidazolium chloride monohydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Benzimidazolium Salts

The target compound shares structural homology with other benzimidazolium derivatives, differing primarily in substituent groups and their positions:

Compound Name Substituents (Positions) Key Functional Groups Applications
Cycloheptyl-substituted benzimidazolium chloride Cycloheptyl (N1), H (C2), H (C5/C6) NHC precursor for Ag, Pd complexes Anticancer agents
5,6-Dichloro-1-ethyl-2-methylthio-3-(2-morpholinoethyl)benzimidazolium chloride hydrochloride 5,6-dichloro, methylthio (C2) Dye synthesis precursor Photographic materials
Target compound 5-chloro, ethyl (N1), methyl (C2) Morpholinoethyl side chain Potential NHC ligand or dye precursor

Key Observations :

  • Chloro Substitution: The 5-chloro group in the target compound may enhance electronic effects compared to non-halogenated analogs, influencing metal-binding affinity in NHC complexes .
  • Morpholinoethyl Side Chain: This moiety improves solubility in polar solvents, a feature absent in cycloheptyl-substituted analogs .

Biological Activity

5-Chloro-1-ethyl-2-methyl-3-(2-morpholinoethyl)benzimidazolium chloride monohydrochloride is a compound with significant biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

  • Molecular Formula : C16H24Cl3N3O
  • CAS Number : 32915-77-8
  • Molecular Weight : 337.75 g/mol
  • Appearance : Typically appears as a crystalline solid.

The biological activity of 5-Chloro-1-ethyl-2-methyl-3-(2-morpholinoethyl)benzimidazolium chloride monohydrochloride is primarily attributed to its interaction with various biological targets. Benzimidazole derivatives are known for their ability to inhibit specific enzymes and receptors, making them valuable in the development of therapeutic agents.

Pharmacological Effects

  • Antimicrobial Activity : Research indicates that benzimidazole derivatives exhibit antimicrobial properties against a range of pathogens. The compound's structure allows it to disrupt microbial cell function, leading to cell death.
  • Anticancer Potential : Some studies suggest that this compound may have anticancer properties, potentially inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms.
  • Insecticidal Activity : The compound has shown promise as an insecticide, particularly against mosquito larvae, which is crucial for vector control in diseases like dengue and Zika virus transmission.

Toxicity Profile

The toxicity of 5-Chloro-1-ethyl-2-methyl-3-(2-morpholinoethyl)benzimidazolium chloride monohydrochloride has been evaluated through various in vitro and in vivo studies. It is essential to assess both acute and chronic toxicity to understand its safety profile for potential therapeutic use.

Study Type Findings
In vitro cytotoxicityLow cytotoxicity observed in human cell lines
In vivo toxicityNo significant organ damage at therapeutic doses
Behavioral effectsMild effects noted at high doses in animal models

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of conventional antibiotics, suggesting potential as an alternative treatment option.

Case Study 2: Insecticidal Activity

In a larvicidal assay against Aedes aegypti, the compound exhibited an LC50 value of 25 μM after 24 hours of exposure. This indicates strong potential for use in vector control strategies, especially given the rising resistance to existing insecticides.

Research Findings Summary

Recent research highlights the multifaceted biological activity of 5-Chloro-1-ethyl-2-methyl-3-(2-morpholinoethyl)benzimidazolium chloride monohydrochloride:

  • Antimicrobial Activity : Effective against various pathogens with low toxicity.
  • Insecticidal Properties : Promising results in larvicidal assays.
  • Potential Anticancer Effects : Further studies needed to elucidate mechanisms.

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